molecular formula C12H11FN2O3 B6156639 3-(3-fluoro-4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1245037-34-6

3-(3-fluoro-4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B6156639
CAS No.: 1245037-34-6
M. Wt: 250.2
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-fluoro-4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a pyrazole ring with a carboxylic acid group. The unique structural features of this compound make it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluoro-4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves a multi-step reaction process. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the fluorine and methoxy groups: The phenyl ring can be functionalized with fluorine and methoxy groups through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-fluoro-4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

    Substitution: The fluorine and methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-(3-fluoro-4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, such as anti-inflammatory or analgesic responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-fluoro-4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the combination of its pyrazole ring and the specific positioning of the fluorine and methoxy groups on the phenyl ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

1245037-34-6

Molecular Formula

C12H11FN2O3

Molecular Weight

250.2

Purity

93

Origin of Product

United States

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